molecular formula C11H14BrNO2 B3293274 (6-Bromo-8-methoxychroman-3-YL)methanamine CAS No. 885271-56-7

(6-Bromo-8-methoxychroman-3-YL)methanamine

Cat. No.: B3293274
CAS No.: 885271-56-7
M. Wt: 272.14 g/mol
InChI Key: LOPJEPQRPQSCPC-UHFFFAOYSA-N
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Description

(6-Bromo-8-methoxychroman-3-YL)methanamine: is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a methoxy group at the 8th position, along with a methanamine group at the 3rd position, makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-8-methoxychroman-3-YL)methanamine typically involves the following steps:

    Methoxylation: The methoxy group at the 8th position can be introduced via nucleophilic substitution using sodium methoxide (NaOCH3) in methanol.

    Aminomethylation: The methanamine group at the 3rd position can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the chroman derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methoxylation, and aminomethylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-Bromo-8-methoxychroman-3-YL)methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

(6-Bromo-8-methoxychroman-3-YL)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6-Bromo-8-methoxychroman-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-8-methoxychroman-3-YL)methanol
  • (6-Bromo-8-methoxychroman-3-YL)amine
  • (6-Bromo-8-methoxychroman-3-YL)acetate

Uniqueness

(6-Bromo-8-methoxychroman-3-YL)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

885271-56-7

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

6-bromo-8-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C11H14BrNO2/c1-13-9-4-7-3-8(12)5-10(14-2)11(7)15-6-9/h3,5,9,13H,4,6H2,1-2H3

InChI Key

LOPJEPQRPQSCPC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCC(C2)CN)Br

Canonical SMILES

CNC1CC2=C(C(=CC(=C2)Br)OC)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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